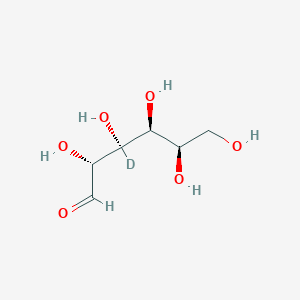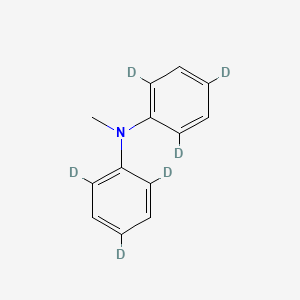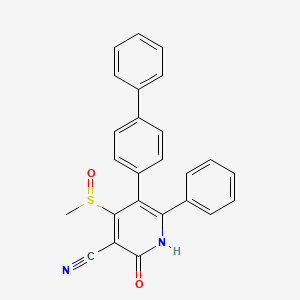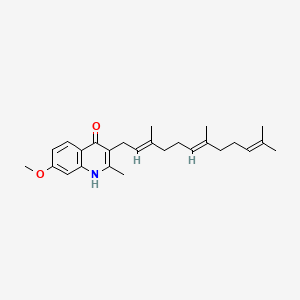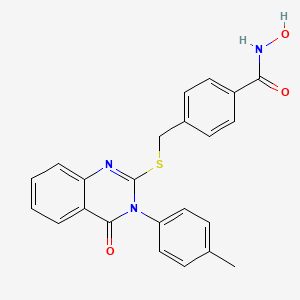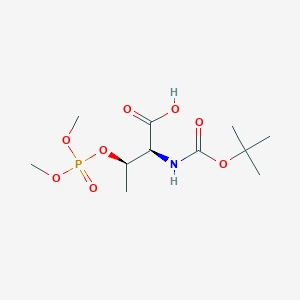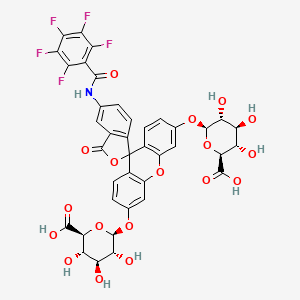
FDGlcU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein di-β-D-glucuronide (FDGlcU) is a compound used primarily as a fluorescent probe in scientific research. It is colorless and non-fluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . This property makes it valuable for non-invasive imaging and real-time monitoring of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein di-β-D-glucuronide involves the conjugation of fluorescein with two mono-glucuronides. The reaction conditions typically require a controlled environment to ensure the proper conjugation and preservation of the fluorescent properties .
Industrial Production Methods
Industrial production of fluorescein di-β-D-glucuronide involves large-scale synthesis under stringent quality control measures. The compound is produced in bulk quantities and is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fluorescein di-β-D-glucuronide undergoes hydrolysis reactions, where it is converted from a non-fluorescent state to a fluorescent state. This hydrolysis is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of β-glucuronidase enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 480 nm and 514 nm, respectively .
Major Products Formed
The major product formed from the hydrolysis of fluorescein di-β-D-glucuronide is fluorescein, which exhibits high fluorescence activity .
Scientific Research Applications
Fluorescein di-β-D-glucuronide is widely used in various scientific research fields:
Mechanism of Action
Fluorescein di-β-D-glucuronide exerts its effects through enzymatic hydrolysis. The compound is non-fluorescent until it is hydrolyzed by β-glucuronidase enzymes, resulting in the release of highly fluorescent fluorescein . This mechanism allows for the real-time imaging of enzymatic activities and the monitoring of biological processes .
Comparison with Similar Compounds
Fluorescein di-β-D-glucuronide is unique in its ability to transition from a non-fluorescent to a fluorescent state upon enzymatic hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-glucuronide (MUGlcU): Used for detecting β-glucuronidase activity in various samples.
Coumarin Glucuronides: Employed in the quantitative analysis of β-glucuronidase activity.
Fluorescein di-β-D-glucuronide stands out due to its high fluorescence activity and its application in non-invasive imaging techniques .
Properties
Molecular Formula |
C39H28F5NO18 |
|---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
InChI Key |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



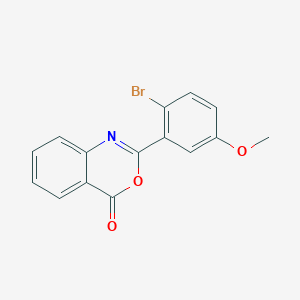
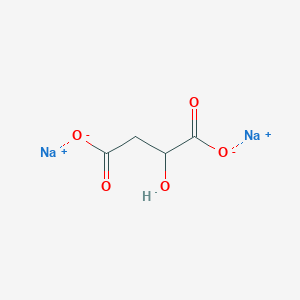
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
